
tert-Butyl 2-naphthyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-naphthyl carbonate is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyloxy)naphthalene typically involves the reaction of naphthol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of 2-(tert-butoxycarbonyloxy)naphthalene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-naphthyl carbonate primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of 2-(tert-butoxycarbonyloxy)naphthalene is naphthol, along with the release of carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
Chemical Properties and Mechanism of Action
tert-Butyl 2-naphthyl carbonate features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. The compound is primarily utilized to protect amine functionalities during multi-step synthesis processes. The mechanism of action involves the formation of a stable carbamate linkage that shields the amine group from undesired reactions. Upon deprotection, typically using strong acids like trifluoroacetic acid or hydrochloric acid, the Boc group is cleaved, yielding free amine, carbon dioxide, and tert-butyl alcohol.
Scientific Research Applications
1. Organic Synthesis
- Protection of Amines : this compound is extensively employed in peptide synthesis to protect amines from unwanted reactions, facilitating selective transformations.
- Synthesis of Pharmaceuticals : It serves as an essential intermediate in the synthesis of various pharmaceuticals and fine chemicals where selective protection and deprotection are critical.
2. Medicinal Chemistry
- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, compounds synthesized from this carbonate have been tested against standard anti-inflammatory drugs like indomethacin, demonstrating significant inhibition rates in vivo .
Compound | Percentage Inhibition | Time (h) |
---|---|---|
Compound 4i | 54.239% | 9 |
Compound 4a | 39.021% | 12 |
3. Biochemical Studies
- Enzyme Inhibition : The compound's derivatives have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways, which can have implications in cancer research .
Case Studies
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Compounds
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized to evaluate their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several synthesized compounds exhibited substantial anti-inflammatory effects comparable to established drugs .
Case Study 2: Mechanistic Studies on Enzyme Interactions
Investigations into the interaction between this compound derivatives and branched-chain amino acid transaminases revealed potential inhibitory effects on these enzymes, which are crucial in amino acid metabolism and have been linked to various cancers. This highlights the compound's relevance in drug discovery and development .
Mechanism of Action
The mechanism of action for 2-(tert-butoxycarbonyloxy)naphthalene involves the formation of a stable carbamate linkage that protects the amine group from reacting. During deprotection, the Boc group is cleaved under acidic conditions, leading to the formation of the free amine, carbon dioxide, and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butoxycarbonyloxy)benzene
- 2-(tert-butoxycarbonyloxy)anthracene
- 2-(tert-butoxycarbonyloxy)phenanthrene
Uniqueness
tert-Butyl 2-naphthyl carbonate is unique due to its naphthalene ring structure, which provides distinct electronic and steric properties compared to other aromatic Boc-protected compounds. This uniqueness can influence its reactivity and the selectivity of protection and deprotection reactions .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for tert-Butyl 2-naphthyl carbonate, and how can reaction efficiency be optimized?
- Answer : The synthesis typically employs tert-butyl carbonate-protecting reagents (e.g., Boc₂O) under basic conditions. A catalytic amount of DMAP accelerates the reaction by forming a reactive acylpyridinium intermediate . Optimization involves:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis).
- Solvent selection : Polar aprotic solvents like THF or acetonitrile enhance nucleophilic attack by the naphthol oxygen .
- Stoichiometry : A 1.2–1.5 molar excess of Boc₂O ensures complete conversion of the phenolic substrate .
- Purity monitoring : GC/MS or HPLC analysis (e.g., using C18 columns) confirms product integrity and quantifies residual starting material .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 2-naphthyl carbonate, and how are spectral ambiguities resolved?
- Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, δ ~28 ppm for quaternary carbon) and the carbonate carbonyl (δ ~150 ppm) . Overlapping aromatic signals can be resolved using 2D-COSY or NOESY experiments.
- IR spectroscopy : The carbonyl stretch (C=O) appears at ~1750–1770 cm⁻¹, distinct from ester or amide carbonyls .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and distinguishes isotopic patterns from potential impurities .
Q. What are the stability considerations for tert-Butyl 2-naphthyl carbonate under varying storage conditions?
- Answer :
- Temperature : Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis. Degradation rates increase above 4°C .
- Moisture : Use desiccants (e.g., silica gel) and airtight containers. Hydrolysis generates 2-naphthol and CO₂, detectable via pH changes in aqueous suspensions .
- Light : Amber glass vials mitigate photolytic cleavage of the carbonate group .
Advanced Research Questions
Q. How can competing side reactions (e.g., O- vs. C-alkylation) be suppressed during synthesis?
- Answer :
- Base selection : Weak bases (e.g., K₂CO₃) favor O-alkylation, while strong bases (e.g., LDA) may promote undesired C-alkylation. Pre-formation of the naphthoxide ion in THF at –78°C improves selectivity .
- Additives : Catalytic tetrabutylammonium iodide (TBAI) enhances nucleophilicity of the phenolic oxygen .
- Kinetic monitoring : In-situ FTIR tracks carbonyl intermediate formation, allowing real-time adjustments to reaction conditions .
Q. What strategies resolve contradictions in reported thermodynamic stability data for tert-Butyl 2-naphthyl carbonate?
- Answer : Discrepancies often arise from:
- Purity variances : Impurities (e.g., residual DMAP) lower observed decomposition temperatures. Recrystallization from hexane/EtOAc (3:1) improves purity .
- Analytical methods : Differential scanning calorimetry (DSC) under N₂ provides more accurate decomposition profiles than TGA .
- Solvent effects : Stability in non-polar solvents (e.g., toluene) exceeds that in polar solvents (e.g., DMF) due to reduced nucleophilic attack .
Q. How can tert-Butyl 2-naphthyl carbonate be utilized as a photolabile protecting group in polymer chemistry?
- Answer :
- Controlled release : UV irradiation (254–365 nm) cleaves the carbonate group, regenerating 2-naphthol. This enables spatiotemporal control in drug delivery systems .
- Polymer functionalization : Grafting onto polyesters or acrylates via radical-initiated copolymerization preserves the carbonate’s integrity until triggered release .
- Kinetic studies : Time-resolved fluorescence spectroscopy quantifies decarboxylation rates in polymer matrices .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl naphthalen-2-yl carbonate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
CUFPXYFHDGLCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.